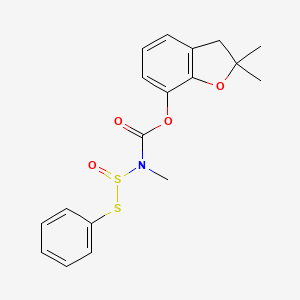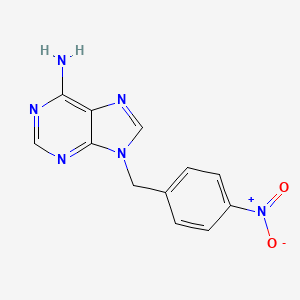
9-(p-Nitrobenzyl)adenine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(p-Nitrobenzyl)adenine is a chemical compound that belongs to the class of adenine derivatives It features a nitrobenzyl group attached to the ninth position of the adenine molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-(p-Nitrobenzyl)adenine typically involves the reaction of adenine with p-nitrobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrobenzyl group can be replaced by other nucleophiles under appropriate conditions .
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: p-Nitrobenzaldehyde or p-Nitrobenzoic acid.
Reduction: 9-(p-Aminobenzyl)adenine.
Substitution: Various substituted adenine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
9-(p-Nitrobenzyl)adenine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a probe in studying nucleic acid interactions.
Biology: The compound is used in the study of enzyme-substrate interactions, particularly those involving nitroreductases.
Industry: The compound is used in the development of novel materials and as a precursor in the synthesis of other biologically active molecules .
Wirkmechanismus
The mechanism of action of 9-(p-Nitrobenzyl)adenine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The adenine moiety can bind to nucleic acid structures, influencing various biological processes. The compound’s effects are mediated through pathways involving adenosine receptors and other purinergic signaling mechanisms .
Vergleich Mit ähnlichen Verbindungen
9-Benzyladenine: Similar structure but lacks the nitro group, leading to different reactivity and applications.
8-Bromo-9-(p-Nitrobenzyl)adenine: Contains an additional bromine atom, which can influence its chemical properties and biological activity.
N6-(2-Nitrobenzyl)-dATP: A nucleotide analog used in DNA sequencing technologies .
Uniqueness: 9-(p-Nitrobenzyl)adenine is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential for reduction to an amino group. This feature makes it valuable in various chemical and biological applications, particularly in the design of prodrugs and as a tool in biochemical research.
Eigenschaften
CAS-Nummer |
73215-03-9 |
|---|---|
Molekularformel |
C12H10N6O2 |
Molekulargewicht |
270.25 g/mol |
IUPAC-Name |
9-[(4-nitrophenyl)methyl]purin-6-amine |
InChI |
InChI=1S/C12H10N6O2/c13-11-10-12(15-6-14-11)17(7-16-10)5-8-1-3-9(4-2-8)18(19)20/h1-4,6-7H,5H2,(H2,13,14,15) |
InChI-Schlüssel |
RPALJMDJHWZXMU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CN2C=NC3=C(N=CN=C32)N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


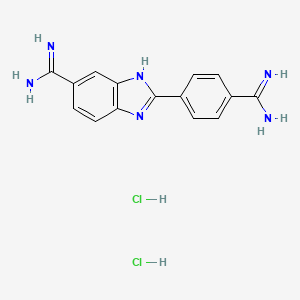
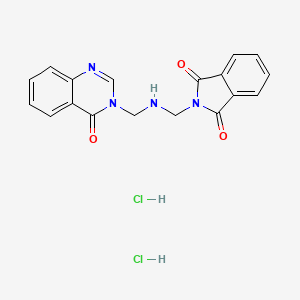
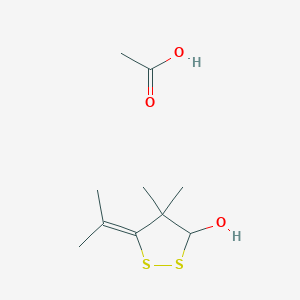
![Lithium, [4-(trimethylsilyl)-1,3-butadiynyl]-](/img/structure/B14444461.png)
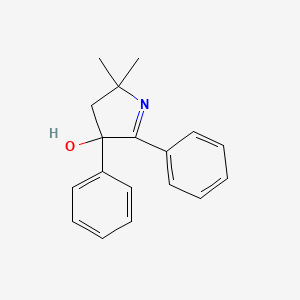
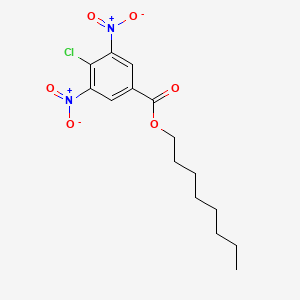

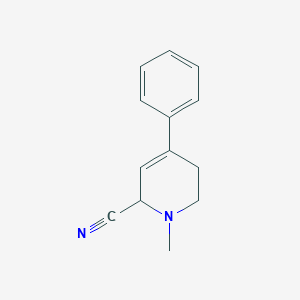
![3-Methyl-2-(1H-pyrrol-2-yl)-3H-naphtho[1,2-d]imidazole](/img/structure/B14444482.png)


![4-[2-(4-Bromophenyl)hydrazinyl]-3-hydroxycyclohexa-3,5-diene-1,2-dione](/img/structure/B14444497.png)

